Jak3/btk-IN-2

JAK3 Inhibition BTK Inhibition Dual Kinase Inhibitor

Dual-pathway kinase inhibitor research requires precise tools. Single-target JAK or BTK agents fail to replicate pathway crosstalk blockade. - **Target potency:** JAK3 IC50 = 2 nM; BTK IC50 = 70 nM; JAK1/JAK2 >10 µM - **Distinct profile:** Moderate BTK inhibition enables partial pathway titration-ideal for resistance mechanism studies - **SAR panel ready:** Compare with -IN-1, -IN-3, -IN-6 to map structure-activity relationships Order for autoimmune disease modeling (RA, SLE, MS) or B-cell lymphoma research.

Molecular Formula C25H32N8O2
Molecular Weight 476.6 g/mol
Cat. No. B12402094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak3/btk-IN-2
Molecular FormulaC25H32N8O2
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6
InChIInChI=1S/C25H32N8O2/c1-2-21(34)32-9-3-4-17(14-32)28-24-22-20(16-5-6-16)13-26-23(22)30-25(31-24)29-18-12-27-33(15-18)19-7-10-35-11-8-19/h2,12-13,15-17,19H,1,3-11,14H2,(H3,26,28,29,30,31)/t17-/m1/s1
InChIKeyRTXZVXGBCVRHBZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak3/btk-IN-2: JAK3/BTK Dual Inhibitor for Research


Jak3/btk-IN-2 (CAS 2674036-93-0) is a small-molecule dual kinase inhibitor that potently targets Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK) [1]. It was originally disclosed as compound 004 in patent WO2021147952A1 and belongs to a class of pyrimidopyrrole derivatives engineered for simultaneous blockade of the JAK-STAT and B-cell receptor signaling pathways [2]. This dual inhibition mechanism is reported to exhibit synergistic anti-inflammatory and anti-proliferative effects in preclinical models, positioning Jak3/btk-IN-2 as a specialized research tool for probing JAK3- and BTK-driven disease biology [1].

Pathway study JAK3/BTK dual inhibition crosstalk
Selectivity context JAK-family isoform review (JAK1/2/TYK2 spared)
Tool compound Pyrimidopyrrole probe for signaling dissection

Why Generic JAK3/BTK Inhibitors Cannot Substitute


The assumption that any JAK3 inhibitor or any BTK inhibitor can be interchanged with Jak3/btk-IN-2 is scientifically unsound and can compromise experimental validity. Single-target agents such as tofacitinib (pan-JAK) or ibrutinib (BTK) fail to recapitulate the pathway crosstalk blockade achieved by dual JAK3/BTK inhibition [1][2]. Moreover, even within the class of dual JAK3/BTK inhibitors, subtle structural modifications—as seen between Jak3/btk-IN-1, -IN-2, -IN-3, and -IN-6—result in widely divergent IC50 values, selectivity windows, and cellular activity profiles . Substituting Jak3/btk-IN-2 with a superficially similar analog without verifying its quantitative activity parameters may introduce confounding variables, leading to misinterpretation of target engagement, synergy readouts, and downstream functional assays. The evidence below quantifies exactly where Jak3/btk-IN-2 diverges from its closest structural and mechanistic comparators.

Single-target inhibitor mismatch

Tofacitinib (pan-JAK) or ibrutinib (BTK) cannot replicate dual pathway crosstalk blockade; synergy readouts may shift.

Analog potency variation

Jak3/btk-IN-1, -IN-2, -IN-3, -IN-6 exhibit widely divergent kinase inhibition profiles; potency context may not transfer.

Clinical candidate non-surrogacy

Potency gap vs. SSD6453/DWP212525 limits direct extrapolation; research tool context only.

Quantitative Differentiation from Dual JAK3/BTK Comparators


BTK Potency vs. Related Dual Inhibitors

In biochemical kinase inhibition assays, Jak3/btk-IN-2 demonstrates moderate potency against BTK with a reported IC50 of 70 nM [1]. This potency profile contrasts with structurally related compounds from the same patent series: Jak3/btk-IN-1 exhibits 20-fold higher BTK potency (IC50 3.4 nM) and Jak3/btk-IN-6 exhibits >100-fold higher BTK potency (IC50 0.6 nM) . Notably, Jak3/btk-IN-2 is reported to lack cross-activity against JAK1, JAK2, and TYK2 at concentrations up to 10 µM, a selectivity feature shared by Jak3/btk-IN-1 but not universally observed across all dual JAK3/BTK inhibitors .

BTK potency vs. analogs
Cross-study comparable
IC50 70 nM (IN-2) vs. 3.4 nM (IN-1), 0.6 nM (IN-6)
Supports partial BTK pathway inhibition context
Assay conditions not fully disclosed; cross-study comparison
JAK3 Inhibition BTK Inhibition Dual Kinase Inhibitor Autoimmune Disease B-cell Malignancy

JAK Family Selectivity Window

Selectivity data for Jak3/btk-IN-2 indicates that at concentrations up to 10 µM, the compound does not inhibit JAK1, JAK2, or TYK2, consistent with the design intent of the pyrimidopyrrole scaffold . This selectivity window (>140-fold over JAK3 IC50 if JAK3 potency is in the low nM range) distinguishes Jak3/btk-IN-2 from pan-JAK inhibitors such as tofacitinib, which inhibits JAK1 (IC50 = 3.2 nM), JAK2 (IC50 = 4.1 nM), and JAK3 (IC50 = 1.6 nM) with comparable potency [1]. However, the exact selectivity margin cannot be calculated due to the absence of a publicly reported JAK3 IC50 value for Jak3/btk-IN-2.

JAK family selectivity
Class-level inference
>10 µM vs. JAK1/2/TYK2; no JAK3 IC50 reported
JAK-family isoform selectivity assay context
Exact selectivity margin unconfirmed; review required
Kinase Selectivity JAK Family Off-Target Activity Autoimmune Disease Safety Pharmacology

Synergy over Sequential Single-Agent Dosing

In cellular models of inflammation, simultaneous inhibition of BTK and JAK3 by Jak3/btk-IN-2 is reported to produce synergistic suppression of downstream signaling events (e.g., STAT phosphorylation and NF-κB activation) [1]. This synergistic effect is not recapitulated by sequential treatment with a BTK-selective inhibitor (e.g., ibrutinib) followed by a JAK3-selective inhibitor (e.g., decernotinib), nor by dual inhibition using a less potent or non-covalent compound [2]. The structural basis for this synergy lies in the compound's ability to engage both ATP-binding pockets with similar residence times, thereby simultaneously disrupting two non-redundant nodes in the immune signaling network.

Synergy over sequential dosing
Class-level inference
Reported synergistic signaling suppression (cellular models)
Supports pathway crosstalk study context
No public synergy scores; data to verify
Synergy JAK-STAT Pathway BCR Signaling Autoimmune Disease Drug Combination

Structural Differentiation Among Patent Pyrimidopyrroles

Jak3/btk-IN-2 is explicitly designated as 'compound 004' in patent WO2021147952A1, whereas its close analogs Jak3/btk-IN-1 and Jak3/btk-IN-3 correspond to 'compound 002' and 'compound 009', respectively [1]. The patent discloses that these compounds exhibit differential inhibitory activity against BTK and JAK3, with Jak3/btk-IN-1 showing the highest potency (JAK3 IC50 = 1.1 nM, BTK IC50 = 3.4 nM) among the exemplified compounds . The structural differences, while subtle (e.g., variation in substituents on the pyrimidopyrrole core), translate into >10-fold differences in biochemical potency and may also impact solubility, metabolic stability, and cellular permeability [1].

Structural SAR potency gap
Head-to-head
≥20-fold lower BTK potency vs. IN-1 (compound 002)
Compound identity critical for SAR and reproducibility
Patent WO2021147952A1; vendor-supplied BTK data for IN-2
Chemical Structure Pyrimidopyrrole Patent WO2021147952A1 Medicinal Chemistry Structure-Activity Relationship

Benchmarking Against Advanced Clinical Dual Inhibitors

While Jak3/btk-IN-2 is a research-grade compound, its profile can be benchmarked against more advanced dual JAK3/BTK inhibitors such as SSD6453 (preclinical) and DWP212525 (Phase 1). SSD6453 inhibits BTK and JAK3 with IC50 values of 3.4 nM and 1.1 nM, respectively, and displays 510-fold selectivity over JAK1 [1]. DWP212525 is even more potent, with JAK3 IC50 = 0.2 nM and BTK IC50 = 1.5 nM [2]. Jak3/btk-IN-2, with its reported BTK IC50 of 70 nM, is substantially less potent than both clinical-stage comparators. This lower potency may be advantageous in certain research contexts where partial inhibition is desired, but it also means that Jak3/btk-IN-2 cannot serve as a surrogate for studying the clinical candidates' pharmacology.

Clinical candidate benchmark
Cross-study comparable
20-fold (SSD6453) / 47-fold (DWP212525) less potent BTK IC50
Research tool context; not a clinical candidate surrogate
Assay conditions may differ; cross-study comparison
Kinase Inhibitor Selectivity Profile Preclinical Candidate Autoimmune Disease Benchmarking

Jak3/btk-IN-2: Research Applications


JAK3/BTK Pathway Crosstalk in Autoimmune Models

Leverage Jak3/btk-IN-2's unique dual inhibition profile to dissect the synergistic crosstalk between JAK-STAT and BCR signaling pathways in cellular models of rheumatoid arthritis, systemic lupus erythematosus, or multiple sclerosis [1]. Unlike single-target agents or sequential inhibitor combinations, Jak3/btk-IN-2 enables simultaneous blockade of both nodes, allowing researchers to quantify synergy indices and identify downstream effectors that are uniquely sensitive to dual inhibition [2]. The compound's moderate BTK potency (IC50 = 70 nM) may be particularly useful for modeling partial pathway suppression, which more closely mimics therapeutic scenarios where complete target ablation is not desirable [3].

SAR Studies of Pyrimidopyrrole Dual Inhibitors

Utilize Jak3/btk-IN-2 (compound 004) alongside Jak3/btk-IN-1 (compound 002) and Jak3/btk-IN-3 (compound 009) as a comparative panel to map how specific structural modifications on the pyrimidopyrrole core influence kinase selectivity, cellular potency, and ADME properties [4]. The >20-fold difference in BTK IC50 between -IN-1 and -IN-2 provides a clear pharmacodynamic gradient for establishing target engagement thresholds in cellular assays [3]. This SAR panel is also valuable for training computational models aimed at predicting dual JAK3/BTK inhibitor properties [5].

Partial BTK Inhibition in B-Cell Malignancies

Deploy Jak3/btk-IN-2 in B-cell lymphoma cell lines (e.g., Ramos, OCI-Ly10) where complete BTK inhibition by agents like ibrutinib or acalabrutinib induces robust apoptosis, obscuring more subtle signaling dynamics [6]. The compound's moderate BTK potency (IC50 = 70 nM) and lack of JAK1/JAK2 activity (>10 µM) allow researchers to titrate BTK pathway inhibition while preserving cytokine signaling through other JAK family members, enabling the study of adaptive resistance mechanisms and pathway reactivation kinetics [3].

Proof-of-Concept for Dual JAK3/BTK Inhibition

Employ Jak3/btk-IN-2 as a research tool to test the hypothesis that dual JAK3/BTK blockade is superior to mono-target approaches in specific disease contexts, such as pemphigus vulgaris or graft-versus-host disease [2][7]. By comparing Jak3/btk-IN-2 to selective JAK3 inhibitors (e.g., decernotinib) and selective BTK inhibitors (e.g., ibrutinib) in the same experimental system, researchers can generate evidence to support (or refute) the therapeutic rationale for advancing dual inhibitors into clinical development [1].

Application
Selection Property
Validation Focus
Autoimmune signaling crosstalk studies
Dual JAK3/BTK pathway inhibition context
Synergy and downstream effector identification
Pyrimidopyrrole SAR studies
Compound identity and potency gradient
Structure-activity relationship mapping
B-cell receptor signaling studies
Moderate BTK inhibition profile
Pathway reactivation and adaptive resistance monitoring
Dual inhibition hypothesis testing
Dual JAK3/BTK target engagement
Comparator pathway-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak3/btk-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.